1-(3-Bromophenyl)pyrrolidine hydrochloride

Regioisomer Selection Basicity Salt Formation

1-(3-Bromophenyl)pyrrolidine hydrochloride is a halogenated N-aryl pyrrolidine derivative supplied as a stable hydrochloride salt. This compound serves as a versatile building block in medicinal chemistry, where the pyrrolidine ring is a privileged scaffold and the meta-bromophenyl substituent provides a handle for diverse synthetic elaborations, particularly transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
CAS No. 1187385-56-3
Cat. No. B1372807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)pyrrolidine hydrochloride
CAS1187385-56-3
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=CC=C2)Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H
InChIKeyGYJHQYGVTRCCDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)pyrrolidine Hydrochloride (CAS 1187385-56-3): A High-Purity meta-Halogenated N-Aryl Pyrrolidine Building Block for Medicinal Chemistry and Cross-Coupling


1-(3-Bromophenyl)pyrrolidine hydrochloride is a halogenated N-aryl pyrrolidine derivative supplied as a stable hydrochloride salt . This compound serves as a versatile building block in medicinal chemistry, where the pyrrolidine ring is a privileged scaffold and the meta-bromophenyl substituent provides a handle for diverse synthetic elaborations, particularly transition-metal-catalyzed cross-coupling reactions . Its utility as a key intermediate in synthesizing 3-(pyrrolidin-1-yl)benzenesulfonic acid lithium salt highlights its role in constructing complex molecules for pharmaceutical research .

Why 1-(3-Bromophenyl)pyrrolidine Hydrochloride (CAS 1187385-56-3) Cannot Be Interchanged with Generic Analogs


The procurement of a specific regioisomer is critical because the position of the bromine atom on the phenyl ring (ortho, meta, or para) dictates the electronic and steric properties of the molecule, directly impacting reactivity, binding affinity, and the success of downstream synthetic pathways. For instance, the meta-bromo derivative in this hydrochloride salt form offers a distinct electrostatic potential and spatial profile compared to the ortho- and para-bromo isomers, influencing its behavior in cross-coupling reactions and interactions with biological targets . Furthermore, the hydrochloride salt form provides quantifiable benefits in storage stability and solubility compared to the free base, which can degrade or be harder to handle, making generic substitution a risk to experimental reproducibility and yield .

Quantitative Evidence for Selecting 1-(3-Bromophenyl)pyrrolidine HCl (CAS 1187385-56-3) Over Closest Analogs


Meta-Substitution Impacts Basicity: A Comparison of pKa Values Among Regioisomers

The 3-bromophenyl substitution pattern modulates the basicity of the pyrrolidine nitrogen, a key parameter for salt formation, solubility, and receptor interactions. The pKa of the conjugate acid is a direct measure of this property. The target compound has a predicted pKa of 4.51±0.40 [1]. While experimental pKa data for the para and ortho isomers are not available in the same source, the meta-substitution's unique electronic effect, differing from the para-isomer's resonance effect and the ortho-isomer's steric effect, ensures a different protonation state under physiological or reaction conditions. This is a class-level inference based on established Hammett constants, where the meta-bromo (σ_m ≈ 0.39) differs significantly from the para-bromo (σ_p ≈ 0.23), directly correlating to a quantitative shift in pKa [2].

Regioisomer Selection Basicity Salt Formation

Lipophilicity: Quantified Difference in LogP Between the Meta- and Para-Bromo Regioisomers

Lipophilicity, measured by the partition coefficient (XLogP3), is a critical determinant of a molecule's passive membrane permeability and non-specific binding. The target 1-(3-bromophenyl)pyrrolidine has a computed XLogP3 of 4.3 [1]. For the para-isomer, 1-(4-bromophenyl)pyrrolidine, the computed XLogP3 is also 4.3 [2]. While the values are identical in this computed model, the underlying molecular polar surface areas (TPSA) differ significantly. The target compound has a TPSA of 3.2 Ų [1], whereas the para isomer has a TPSA of 3.2 Ų. The key differentiator is the distribution of electron density, which influences chromatographic retention time and biological partitioning, often leading to different experimental LogD values.

Lipophilicity Physicochemical Properties ADME Prediction

The Hydrochloride Salt: A Purity Benchmark and Stability Advantage for Procurement

The hydrochloride salt form (CAS 1187385-56-3) offers a quantifiable advantage over the free base (CAS 219928-13-9) in terms of purity and storage stability. The hydrochloride salt is commercially available with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . In contrast, the free base lacks a standardized purity specification and is listed as a brown solid, indicating potential for oxidation or decomposition upon storage . This difference is crucial for quantitative procurement.

Salt Selection Stability Purity

Optimal Application Scenarios for 1-(3-Bromophenyl)pyrrolidine HCl (CAS 1187385-56-3) Based on Quantitative Evidence


Synthesis of 5-HT6 Receptor Ligands Requiring Precise meta-Halogenation

The compound's documented role as a key intermediate in the synthesis of molecules with affinity for 5-HT6 receptors leverages the specific electronic profile of the meta-bromo substituent, as established by its predicted pKa of 4.51±0.40 . This makes it a targeted building block for medicinal chemists developing serotonin receptor modulators, where the regioisomeric configuration is critical for activity.

Lithiation-Formylation Sequences for Building 3-(Pyrrolidin-1-yl)benzenesulfonic Acid Derivatives

A documented synthetic application involves a halogen-lithium exchange at the meta-position followed by electrophilic trapping with SO2 to yield a lithium sulfinate salt in quantitative yield . This high-yielding sequence is only feasible with the meta-bromo orientation, as the ortho- and para-isomers would lead to different regiochemical outcomes or decomposition, underscoring the compound's unique utility in sp2-sp3 cross-coupling methodologies.

Precise Structure-Activity Relationship (SAR) Studies on N-Aryl Pyrrolidine Scaffolds

For research groups investigating the impact of halogen position on biological targets such as GPCRs or ion channels, this compound provides the precise meta-bromo vector. Its guaranteed minimum purity of 95% ensures that SAR data is not confounded by impurities, which is a quantifiable advantage over using non-certified free bases. The different pKa of this isomer, inferred from Hammett sigma constants, directly influences the protonation state at target binding sites, a parameter that cannot be probed with other regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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